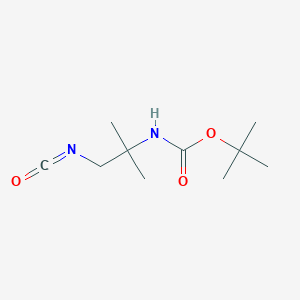
methyl 2-amino-3-(aminooxy)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride, also known as MAPD, is an organic compound that is used in various scientific fields due to its unique properties. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 175.6 g/mol. MAPD is often used as a reagent for various reactions, as a precursor for other compounds, and as a catalyst for certain reactions. In addition, MAPD has been studied for its potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is not fully understood. However, it is believed that the compound acts as a catalyst for various reactions. Specifically, it is believed that this compound acts as a proton donor, allowing for the formation of new bonds between molecules. Additionally, this compound may also act as a nucleophile, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-oxidative effects in vitro. Additionally, this compound has been found to have antifungal activity against various fungal species. Furthermore, this compound has been found to inhibit the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is a useful reagent for various laboratory experiments due to its water-solubility and low cost. Additionally, this compound is relatively easy to synthesize and is relatively stable. However, this compound is susceptible to hydrolysis, which can limit its use in certain experiments.
Future Directions
Future research on methyl 2-amino-3-(aminooxy)propanoate dihydrochloride could focus on its potential applications in drug discovery and medicinal chemistry. Additionally, further research could focus on its mechanism of action and its potential effects on biochemical and physiological processes. Furthermore, future research could focus on optimizing the synthesis of this compound and improving its stability. Finally, further research could focus on exploring new ways to use this compound in laboratory experiments.
Synthesis Methods
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is typically synthesized through a two-step process. The first step involves the reaction of 2-amino-3-(aminooxy)propanoic acid with anhydrous hydrochloric acid to form the dihydrochloride salt of the compound. This reaction is typically carried out at room temperature and takes about 2 hours. The second step involves the reaction of the dihydrochloride salt with methyl iodide to form this compound. This reaction is typically carried out at room temperature and takes about 2 hours.
Scientific Research Applications
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various compounds, including β-lactams, β-amino acids, and β-amino esters. Additionally, this compound has been used in the synthesis of peptide-based drug candidates, such as peptide-based prodrugs and peptide-based antifungal agents. Furthermore, this compound has been used as a reagent in the synthesis of various other compounds, such as non-steroidal anti-inflammatory drugs and anticancer agents.
properties
IUPAC Name |
methyl 2-amino-3-aminooxypropanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3.2ClH/c1-8-4(7)3(5)2-9-6;;/h3H,2,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFEUDEMPHMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CON)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27010-92-0 |
Source


|
| Record name | methyl 2-amino-3-(aminooxy)propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B6597041.png)




